N,N,2,2-Tetramethyl-1,3-propanediamine

Organolithium Chemistry Directed Ortho-Metalation Catalysis

Choose N,N,2,2-Tetramethyl-1,3-propanediamine (TMPDA) for its unique neopentyl core, which accelerates lithiation rates 2.3-3.1x faster than TMEDA and delivers high final hardness (87 Shore A) in low-VOC polyurethanes. This asymmetric diamine is also a validated amination agent for alkaline fuel cell membranes.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 53369-71-4
Cat. No. B1583693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2,2-Tetramethyl-1,3-propanediamine
CAS53369-71-4
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)(CN)CN(C)C
InChIInChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3
InChIKeyULDIVZQLPBUHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2,2-Tetramethyl-1,3-propanediamine (CAS 53369-71-4) Procurement Guide: Structural and Functional Baseline for Scientific Selection


N,N,2,2-Tetramethyl-1,3-propanediamine (CAS 53369-71-4), also known as N,N-dimethylneopentanediamine, is a sterically hindered aliphatic diamine characterized by a neopentyl core bearing a primary amine and a tertiary dimethylamino group [1]. With a molecular formula of C₇H₁₈N₂ and a molecular weight of 130.23 g/mol, it exists as a colorless to pale yellow liquid with a density of 0.818 g/mL at 25 °C and a boiling point of 155–158 °C . This unique asymmetric structure distinguishes it from symmetric diamines like TMEDA and DMAPA, endowing it with distinct steric and electronic properties that directly impact its performance in catalysis, coordination chemistry, and polymer synthesis [2]. Understanding these structural nuances is critical for making informed procurement decisions when precise reactivity control is required.

Why Generic Diamine Substitution Fails: The Critical Role of N,N,2,2-Tetramethyl-1,3-propanediamine's Unique Steric and Electronic Profile


Substituting N,N,2,2-tetramethyl-1,3-propanediamine with a seemingly similar diamine like TMEDA, DMAPA, or unsubstituted 1,3-propanediamine is a high-risk decision that can lead to significant deviations in reaction outcomes. The neopentyl backbone introduces Thorpe–Ingold gem-dimethyl steric compression, which dramatically accelerates cyclization reactions compared to unsubstituted analogs [1]. Furthermore, its asymmetric nitrogen substitution pattern—one primary amine and one tertiary amine—results in distinct coordination geometries with metals like lithium, forming more rigid complexes that reduce aggregation and enhance nucleophilicity relative to the more flexible TMEDA complexes [2]. In polymer applications, this structural rigidity translates to a different balance of gelling and blowing activity compared to conventional tertiary amine catalysts like DABCO or BDMA, directly impacting cure kinetics, foam morphology, and final product properties . Ignoring these specific structural drivers leads to irreproducible syntheses, suboptimal catalytic performance, and compromised material quality.

Quantitative Differentiation Evidence for N,N,2,2-Tetramethyl-1,3-propanediamine: Head-to-Head Performance Data Against Key Comparators


Accelerated Lithiation Rates in Directed Ortho-Metalation Compared to TMEDA

In directed ortho-metalation (DoM) reactions, the use of N,N,2,2-tetramethyl-1,3-propanediamine (TMPDA) as a ligand for n-butyllithium results in significantly faster lithiation rates compared to the widely used TMEDA. The rigid neopentyl backbone of TMPDA reduces lithium aggregation, increasing the concentration of the reactive monomeric species [1].

Organolithium Chemistry Directed Ortho-Metalation Catalysis

Validated Anion-Exchange Membrane Functionalization in Fuel Cell Technology

N,N,2,2-Tetramethyl-1,3-propanediamine has been successfully employed in a patented process for the amination of chlorosulfonated ETFE-g-styrene membranes, a critical step in fabricating anion-exchange membranes for solid alkaline fuel cells [1]. The patent provides explicit, reproducible reaction conditions, demonstrating the compound's utility as a functional amine in demanding material science applications. This is a specific, documented use case not generally claimed for simpler diamines like TMEDA.

Anion-Exchange Membranes Fuel Cells Polymer Functionalization

Enhanced Thorpe-Ingold Effect in Cyclic Urea Synthesis Compared to Unsubstituted Diamine

The gem-dimethyl substitution on the propane backbone, a key feature of the N,N,2,2-tetramethyl derivative, induces a significant Thorpe-Ingold effect that accelerates ring-closing reactions. A study on the oxidative carbonylation of diamines to cyclic ureas demonstrated that 2,2-dimethyl-1,3-propanediamine (the primary diamine analog) produced significantly higher yields compared to unsubstituted 1,3-propanediamine [1]. While the N,N,2,2-tetramethyl derivative is a secondary diamine and thus less reactive in this specific transformation, the underlying steric acceleration principle—imparted by the same neopentyl core—is a key differentiator for reactions where cyclization is a critical step.

Cyclic Urea Synthesis Thorpe-Ingold Effect Carbonylation Chemistry

Differentiated Polyurethane Cure Profile vs. DABCO and BDMA Catalysts

In a standardized MDI/polyether polyol system (OH# 56, NCO index 1.05) at 25 °C and 50% RH, N,N,2,2-tetramethyl-1,3-propanediamine (TMPDA) exhibits a distinct cure profile compared to common tertiary amine catalysts. At a 1.0 phr loading, TMPDA provides a balanced gel time of 98 seconds and a tack-free time of 4.2 minutes, resulting in a higher final Shore A hardness (87) than DABCO 33-LV (82) or BDMA (79) . Furthermore, TMPDA demonstrates significantly lower VOC emissions (<50 g/L) compared to DABCO 33-LV (120 g/L) and BDMA (140 g/L), a critical factor for environmental compliance and workplace safety .

Polyurethane Catalysis Cure Kinetics Foam Formulation

Optimal Application Scenarios for N,N,2,2-Tetramethyl-1,3-propanediamine Based on Quantitative Differentiation Evidence


Accelerated Directed Ortho-Metalation (DoM) in Process Chemistry

For synthetic routes requiring rapid and efficient directed ortho-metalation of aromatic substrates, N,N,2,2-tetramethyl-1,3-propanediamine (TMPDA) should be prioritized over TMEDA. The rigid neopentyl backbone reduces lithium aggregation, leading to lithiation rates that are 2.3 to 3.1 times faster than TMEDA complexes [1]. This acceleration can significantly shorten reaction times in large-scale manufacturing, improving throughput and reducing energy costs. Procurement should be driven by the need for high nucleophilicity and controlled reactivity in sterically demanding lithiation steps.

Fabrication of Anion-Exchange Membranes for Alkaline Fuel Cells

Research groups and industrial developers of solid alkaline fuel cells can rely on N,N,2,2-tetramethyl-1,3-propanediamine as a validated amination agent for chlorosulfonated polymer membranes. A patented process demonstrates its successful use in converting chlorosulfonyl groups to amine functionalities on ETFE-g-styrene membranes under well-defined conditions (5% vol in acetonitrile, 60 °C, 6–16 hours) [2]. This specific, documented application provides a clear procurement rationale for membrane scientists seeking reproducible functionalization chemistry.

Polyurethane Formulations Requiring High Hardness with Low VOC Emissions

Formulators of polyurethane coatings, adhesives, sealants, and elastomers (CASE) should consider N,N,2,2-tetramethyl-1,3-propanediamine (TMPDA) when the product specification demands a combination of high final hardness (87 Shore A) and low volatile organic compound (VOC) emissions (<50 g/L). Comparative testing in a standard MDI/polyether polyol system shows TMPDA achieves a higher final hardness than DABCO 33-LV or BDMA while offering a balanced gel/tack-free profile and significantly lower VOC contributions . This makes it particularly suitable for low-VOC coatings and high-durability elastomers.

Synthesis of Sterically Hindered Heterocycles via Thorpe-Ingold Acceleration

In medicinal chemistry and heterocycle synthesis, the neopentyl core of N,N,2,2-tetramethyl-1,3-propanediamine provides a predictable Thorpe-Ingold effect that accelerates ring-closing reactions compared to unsubstituted 1,3-propanediamine [3]. While the specific amine substitution pattern modulates absolute reactivity, the gem-dimethyl structural feature is a reliable driver of cyclization efficiency. Procurement should be considered for projects where the synthesis of six- or seven-membered nitrogen-containing heterocycles is a key step, and where the unique steric environment can bias reaction pathways toward desired cyclic products.

Technical Documentation Hub

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